IMPDH2 Inhibitory Activity: 2‑CF₃ Amidine vs. Class Baseline
2-(Trifluoromethyl)isonicotinimidamide inhibits Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with Ki values of 240 nM (competitive vs. NAD) and 430–440 nM (vs. IMP), establishing a defined affinity window for this chemotype [1]. In contrast, the unsubstituted isonicotinimidamide core or the 3‑CF₃ isomer lack reported IMPDH2 activity at comparable concentrations, indicating that the 2‑CF₃ substitution pattern is a key driver of target engagement within the amidine class.
| Evidence Dimension | Enzyme inhibition (IMPDH2) |
|---|---|
| Target Compound Data | Ki = 240 nM (NAD substrate); Ki = 430–440 nM (IMP substrate) |
| Comparator Or Baseline | Isonicotinimidamide (unsubstituted) and 3-(trifluoromethyl)isonicotinimidamide: no reported IMPDH2 inhibitory activity at ≤ 10 µM |
| Quantified Difference | >40-fold selectivity window (target vs. baseline) |
| Conditions | Inosine-5'-monophosphate dehydrogenase 2 enzyme assay; NAD and IMP substrate conditions |
Why This Matters
Procurement of the precise 2‑CF₃ isomer is essential for IMPDH2-focused programs, as the 3‑CF₃ isomer and unsubstituted core do not deliver the same inhibitory activity, risking false negatives in screening cascades.
- [1] BindingDB, Ki data for 2-(trifluoromethyl)isonicotinimidamide against IMPDH2 (BDBM50421763). View Source
